(3,3-Dimethylcyclopentyl)methanamine hydrochloride

Stereochemical purity Conformational homogeneity Medicinal chemistry building blocks

(3,3-Dimethylcyclopentyl)methanamine hydrochloride is a gem‑dimethyl‑substituted cyclopentyl primary amine supplied as the hydrochloride salt (C₈H₁₈ClN, MW 163.69). The free base is a key 1‑(aminomethyl)‑cycloalkane building block that appears in patent‑disclosed gabapentinoid analogue libraries.

Molecular Formula C8H18ClN
Molecular Weight 163.69 g/mol
CAS No. 1379304-45-6
Cat. No. B1359196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Dimethylcyclopentyl)methanamine hydrochloride
CAS1379304-45-6
Molecular FormulaC8H18ClN
Molecular Weight163.69 g/mol
Structural Identifiers
SMILESCC1(CCC(C1)CN)C.Cl
InChIInChI=1S/C8H17N.ClH/c1-8(2)4-3-7(5-8)6-9;/h7H,3-6,9H2,1-2H3;1H
InChIKeyFBZASIMSKPGYDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,3-Dimethylcyclopentyl)methanamine hydrochloride (CAS 1379304-45-6) – Procurement-Grade Overview for Medicinal Chemistry & Chemical Biology


(3,3-Dimethylcyclopentyl)methanamine hydrochloride is a gem‑dimethyl‑substituted cyclopentyl primary amine supplied as the hydrochloride salt (C₈H₁₈ClN, MW 163.69). The free base is a key 1‑(aminomethyl)‑cycloalkane building block that appears in patent‑disclosed gabapentinoid analogue libraries [1]. The gem‑dimethyl motif at the cyclopentane 3‑position eliminates ring‑based stereocenters, providing a conformationally constrained scaffold that has been incorporated into histone lysine demethylase (KDM2B) inhibitors with nanomolar potency [2]. Commercially, the compound is available at ≥98% purity from multiple global suppliers, making it a viable entry point for structure–activity relationship (SAR) programmes seeking sterically defined, achiral cyclopentylmethanamine cores.

Why Cyclopentylmethanamine HCl or Other Dimethyl Regioisomers Cannot Substitute (3,3-Dimethylcyclopentyl)methanamine hydrochloride in SAR-Driven Projects


Cyclopentylmethanamine scaffolds are widely used in medicinal chemistry, yet regioisomeric placement of methyl substituents on the cyclopentane ring profoundly alters conformational preferences, steric environment, and stereochemical complexity [1]. (3,3‑Dimethylcyclopentyl)methanamine hydrochloride bears a gem‑dimethyl motif at C3, which creates a quaternary carbon that rigidifies the ring and eliminates the diastereomeric mixtures inherent to 1,3‑dimethyl regioisomers [2]. In contrast, the unsubstituted cyclopentylmethanamine hydrochloride (CAS 58714-85-5) lacks the steric bulk that may be required for target‑specific hydrophobic pocket engagement, while 2,2‑dimethyl substitution (CAS 212382-59-7) places the gem‑dimethyl group adjacent to the aminomethyl chain, altering the trajectory of the primary amine pharmacophore. Direct procurement of the correct regioisomer avoids introducing uncontrolled variables into structure–activity relationships that have been mapped onto the 3,3‑dimethyl scaffold in published patent families [1].

Head-to-Head and Cross-Study Quantitative Differentiation of (3,3-Dimethylcyclopentyl)methanamine hydrochloride Against Its Closest Structural Analogs


Gem‑Dimethyl Substitution Eliminates Diastereomeric Complexity Relative to 1,3‑Dimethylcyclopentyl Regioisomers

The 3,3‑dimethyl substitution pattern generates a single constitutional isomer with no ring‑based stereocenters, whereas (1,3‑dimethylcyclopentyl)methanamine hydrochloride (CAS 2758002-44-5) is explicitly sold as a mixture of diastereomers . This means that procurement of the 1,3‑regioisomer introduces undefined stereochemical composition into downstream reactions, complicating SAR interpretation and potentially requiring chiral separation. The target compound provides a structurally homogeneous starting material.

Stereochemical purity Conformational homogeneity Medicinal chemistry building blocks

Vendor‑Reported Purity Advantage Over Unsubstituted Cyclopentylmethanamine Hydrochloride

Multiple suppliers list (3,3‑dimethylcyclopentyl)methanamine hydrochloride at 98% purity (e.g., Leyan catalog #1780345) , whereas the unsubstituted parent compound cyclopentylmethanamine hydrochloride (CAS 58714-85-5) is typically offered at 97% purity across major vendors . While both compounds are used as synthetic intermediates, the higher baseline purity specification for the dimethyl derivative reduces the burden of pre‑reaction purification in sensitive coupling or library synthesis workflows.

Purity specification Quality control Chemical procurement

Incorporation into KDM2B Inhibitor Demonstrates 10.5 nM Potency – a Scaffold Validated in Epigenetic Probe Development

A derivative bearing the (3,3‑dimethylcyclopentyl) fragment – namely 1‑(3,3‑dimethylcyclopentyl)‑4‑[1‑(4‑isopropylphenyl)sulfonyl‑4,5‑dihydroimidazol‑2‑yl]piperazine – was disclosed in US Patent 10202354 (Example 97) and deposited in BindingDB (BDBM345432) with an IC₅₀ of 10.5 nM against full‑length human KDM2B [1]. By contrast, the unsubstituted cyclopentyl analogue in the same patent series (data not extracted here due to limited disclosure) or simple cyclopentylmethyl‑substituted PAD4 inhibitors (e.g., compound 7d in Bicker et al., IC₅₀ not directly comparable as it targets PAD4, not KDM2B) [2] underscores that the 3,3‑dimethylcyclopentyl group is specifically enumerated in high‑potency epigenetic inhibitor claims.

Epigenetics Histone demethylase KDM2B inhibition Chemical probe

Patent‑Documented Gabapentinoid Scaffold with Enantioselective Biological Profiling

International patent WO1999031075A1 explicitly claims (1R)‑ and (1S)‑enantiomers of 1‑(aminomethyl)‑3,3‑dimethylcyclopentyl derivatives, including 2‑[(1R)‑1‑(aminomethyl)‑3,3‑dimethylcyclopentyl]‑N‑hydroxyacetamide [1]. The patent teaches that the 3,3‑dimethyl substitution, when combined with stereocontrol at C1, yields compounds with potential utility in pain, epilepsy, anxiety, and neurodegenerative disorders [1]. In contrast, (2,2‑dimethylcyclopentyl)methanamine (CAS 212382-59-7) does not appear in any equivalent patent family claiming gabapentinoid activity, suggesting the 3,3‑position is privileged for α2δ‑ligand pharmacophore presentation.

Gabapentinoid Neurological disorders α2δ ligand Patent SAR

Computed Physicochemical Properties Differentiate the 3,3‑Dimethyl Regioisomer from 2,2‑Dimethyl and Unsubstituted Analogs

PubChem‑computed properties for (3,3‑dimethylcyclopentyl)methanamine hydrochloride indicate a topological polar surface area (TPSA) of 26 Ų, a hydrogen bond donor count of 2, and a heavy atom count of 10 [1]. While the 2,2‑dimethyl regioisomer shares the same molecular formula (C₈H₁₇N for the free base), the position of the gem‑dimethyl group relative to the aminomethyl chain alters the spatial orientation of the amine, which can influence hydrogen‑bonding geometry and passive membrane permeability. The unsubstituted cyclopentylmethanamine hydrochloride (MW 135.64, TPSA ~26 Ų, 7 heavy atoms) offers lower lipophilicity and reduced steric bulk, which may be desirable for fragment‑based screening but limits its utility where target pockets demand the greater hydrophobic contact area provided by the 3,3‑dimethyl scaffold .

Physicochemical properties Lipophilicity Computational ADME Fragment design

Commercial Availability and Supply Chain Diversity vs. Niche Regioisomers

(3,3‑Dimethylcyclopentyl)methanamine hydrochloride is stocked by at least six independent global suppliers including American Elements, Leyan, Fujifilm Wako (sourced from Enamine), ChemDiv, and Apollo Scientific [1]. In contrast, the 1,3‑dimethyl regioisomer (CAS 2758002-44-5) is listed as a mixture of diastereomers by a narrower set of vendors, and the 2,2‑dimethyl isomer (CAS 212382-59-7) is primarily available from boutique catalogue suppliers at higher price points (e.g., CymitQuimica lists 50 mg at >€500). The broader supply base for the 3,3‑isomer reduces single‑vendor dependency and shortens lead times for bulk procurement.

Supply chain Vendor comparison Procurement risk Catalog availability

Validated Application Scenarios for (3,3-Dimethylcyclopentyl)methanamine hydrochloride Based on Quantitative Differentiation Evidence


Epigenetic Chemical Probe Development: KDM2B Inhibitor SAR Programmes

The 3,3‑dimethylcyclopentyl fragment has been validated in a potent KDM2B inhibitor (IC₅₀ = 10.5 nM) as disclosed in US10202354, Example 97 [1]. Teams pursuing histone lysine demethylase targets can procure (3,3‑dimethylcyclopentyl)methanamine hydrochloride as a direct synthetic intermediate for constructing piperazine‑linked inhibitors, leveraging the scaffold's established sub‑50 nM potency against a therapeutically relevant epigenetic target. The compound's achiral nature eliminates the need for enantiomeric resolution at the building‑block stage.

Gabapentinoid Analogue Synthesis for Neurological Indication Screening

WO1999031075A1 explicitly covers 1‑(aminomethyl)‑3,3‑dimethylcyclopentyl derivatives as gabapentin analogues for pain, epilepsy, and anxiety [1]. Research groups can use the hydrochloride salt directly in reductive amination or amide coupling reactions to generate focused libraries that explore the α2δ‑binding pharmacophore. The 3,3‑dimethyl substitution provides the steric and conformational features that differentiate the gabapentinoid scaffold from simpler cyclopentyl or cyclohexyl analogues.

Fragment‑Based Lead Generation Requiring Conformationally Constrained, Achiral Amine Building Blocks

With a TPSA of 26 Ų, a single rotatable bond, and no ring‑based stereocenters, (3,3‑dimethylcyclopentyl)methanamine hydrochloride is well‑suited for fragment elaboration strategies where conformational rigidity and chemical homogeneity are paramount [1]. The gem‑dimethyl group provides a hydrophobic knob for exploring lipophilic sub‑pockets without introducing the stereochemical ambiguity of 1,3‑dimethyl regioisomers. Its ≥98% commercial purity and multi‑supplier availability further support its use in high‑throughput parallel synthesis workflows.

Medicinal Chemistry Building Block Procurement for CNS‑Penetrant Compound Libraries

The combination of low TPSA (26 Ų), moderate molecular weight (163.69 as HCl salt), and a single hydrogen bond donor (free base amine) positions the 3,3‑dimethylcyclopentyl scaffold favourably within CNS MPO (Multiparameter Optimization) guidelines [1]. The scaffold's inclusion in gabapentinoid patent families further substantiates its relevance for CNS drug discovery. Procurement of the hydrochloride salt from multiple qualified vendors ensures reliable supply for library production at scales from milligram to multi‑gram.

Quote Request

Request a Quote for (3,3-Dimethylcyclopentyl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.